molecular formula C15H17F3N4O3S B2430973 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034250-31-0

4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2430973
CAS No.: 2034250-31-0
M. Wt: 390.38
InChI Key: VEXQGRMWBWTNQJ-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034250-31-0) is a chemical compound with the molecular formula C15H17F3N4O3S and a molecular weight of 390.38 g/mol . This molecule is characterized by a unique structure featuring an azetidine ring linked to a 1,2,3-triazole moiety with a phenoxymethyl substituent and a 3,3,3-trifluoropropanesulfonyl group . Its computed properties include a topological polar surface area of 85.7 Ų and 7 rotatable bonds, which can influence its bioavailability and interaction with biological targets . The presence of the trifluoromethyl group is a common motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity. This compound is offered for research applications, including investigations in antiviral drug discovery, as indicated by its relevance in patents for novel antiviral compounds . It is available for purchase in various quantities to support laboratory-scale studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXQGRMWBWTNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Phenoxymethyl Intermediate

    • Reagents: : Phenol, formaldehyde

    • Conditions: : Acidic or basic catalyst, typically under reflux conditions

    • Reaction: : Phenol reacts with formaldehyde to form phenoxymethyl intermediate

  • Step 2: Synthesis of Azetidin-3-yl Intermediate

    • Reagents: : 3,3,3-trifluoropropylamine, sulfonyl chloride

    • Conditions: : Inert atmosphere, typically at room temperature

    • Reaction: : 3,3,3-trifluoropropylamine reacts with sulfonyl chloride to form the azetidin-3-yl intermediate

  • Step 3: Formation of the Final Compound

    • Reagents: : Phenoxymethyl intermediate, azetidin-3-yl intermediate, azide, alkyne

    • Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically under reflux

    • Reaction: : The two intermediates react with azide and alkyne under CuAAC conditions to form the final compound

Industrial Production Methods: Industrial production may involve optimization of reaction scales, solvent recycling, and continuous flow techniques to enhance yield and efficiency. Special care is taken to handle reactive intermediates and maintain stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions occur at the phenoxymethyl and triazole moieties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: : Hydrogen gas, sodium borohydride

  • Substitution Reagents: : Halides, nucleophiles like amines or thiols

Major Products Formed

  • Oxidation Products: : Derivatives with increased oxidation states, such as ketones or carboxylic acids

  • Reduction Products: : Hydrogenated derivatives

  • Substitution Products: : Substituted triazole and phenoxymethyl derivatives

Scientific Research Applications

Chemistry

  • Used as a ligand in metal-catalyzed reactions due to its triazole ring, enhancing catalyst stability and reactivity.

Biology

  • Potential use as a molecular probe in studying biological pathways due to its structural complexity and functional versatility.

Medicine

  • Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer properties, owing to its bioactive triazole ring.

Industry

  • Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

  • The triazole ring interacts with biological macromolecules, potentially inhibiting key enzymes and disrupting cellular processes.

  • The sulfonyl group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.

  • Pathways involved may include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenoxymethyl)-1H-1,2,3-triazole: : Lacks the sulfonyl azetidinyl group, potentially reducing bioactivity.

  • 1-(3-(trifluoropropyl)-1H-1,2,3-triazole: : Lacks the phenoxymethyl group, leading to different reactivity and applications.

  • 4-(phenoxymethyl)-1-((3,3,3-trifluoropropyl)sulfonyl)-1H-1,2,3-triazole: : Similar but lacks the azetidinyl group.

Uniqueness: The combination of phenoxymethyl, sulfonyl azetidinyl, and triazole moieties in a single molecule is unique. This results in a versatile compound with applications in diverse fields, making it stand out among similar compounds.

And voilà! Dive into the intricacies of this compound. Let me know if there's something more specific you want to explore.

Biological Activity

The compound 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring through a click chemistry approach. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of these compounds against pathogens.
CompoundBacterial StrainMIC (µg/mL)
Triazole DerivativeS. aureus32
Triazole DerivativeE. coli64

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell viability assays indicated that it induces apoptosis in cancer cell lines by activating caspases involved in programmed cell death .
  • Mechanistic studies revealed that it may inhibit specific signaling pathways critical for cancer cell proliferation.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of enzyme activity , particularly affecting pathways regulated by caspases .
  • Disruption of cell membrane integrity in bacteria leading to cell lysis.

Case Studies

  • In Vivo Studies : A study involving mice demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models compared to control groups.
  • Combination Therapy : Research indicated enhanced efficacy when used in combination with established antibiotics or chemotherapeutics, suggesting a synergistic effect.

Q & A

Q. What are the optimal synthetic routes for 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

  • Methodological Answer : The synthesis involves two key steps:
  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : To form the triazole core, terminal alkynes and azides react under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate) in solvents like THF/water (1:1 v/v) at 50°C for 16 hours, achieving >95% regioselectivity for 1,4-substituted triazoles .
  • Sulfonylation of Azetidine : The azetidine intermediate is sulfonylated using 3,3,3-trifluoropropylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM). Column chromatography with hexane/ethyl acetate/dichloromethane (3:1:3 v/v) is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm, trifluoropropyl CF₃ at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] calculated for C₁₇H₁₈F₃N₅O₃S: 430.12) .
  • X-ray Crystallography : Resolves steric interactions, such as dihedral angles between the triazole and azetidine rings .

Q. How can researchers design experiments to evaluate initial biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets like proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield in triazole synthesis?

  • Methodological Answer :
  • Cu(I) Catalyst Tuning : Lower CuSO₄ concentrations (0.1–1 mol%) reduce side reactions while maintaining regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove copper residues .

Q. How can structural contradictions in biological activity data between studies be resolved?

  • Methodological Answer :
  • Comparative Docking Studies : Use molecular dynamics simulations to compare binding modes with homologous targets (e.g., triazole interactions with catalytic lysine residues in kinases vs. proteases) .
  • Steric Analysis via X-ray : Correlate dihedral angles (e.g., phenoxymethyl vs. trifluoropropyl orientation) with activity discrepancies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the triazole ring .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between the sulfonyl group and Ser214 in trypsin-like proteases) .

Q. How can steric hindrance from the trifluoropropyl group be addressed to enhance reactivity?

  • Methodological Answer :
  • Substituent Modification : Replace the trifluoropropyl group with smaller substituents (e.g., methylsulfonyl) to reduce steric bulk while retaining electronegativity .
  • Conformational Analysis : Use variable-temperature NMR to study rotational barriers around the sulfonyl-azetidine bond .

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